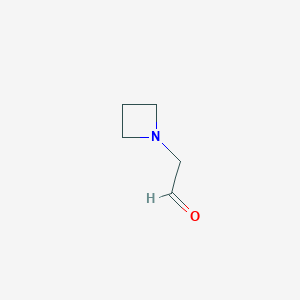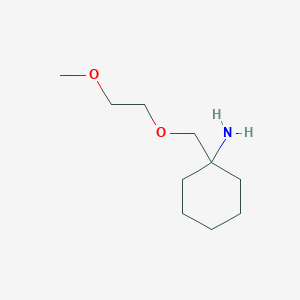![molecular formula C9H15NO2 B15301361 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)
6-Aminobicyclo[4.1.1]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminobicyclo[4.1.1]octane-1-carboxylic acid is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclic structure, which includes a carboxylic acid group and an amino group. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with pyridine derivatives.
Reaction Conditions: The pyridine derivatives are treated with acids, leading to the formation of dihydropyridines.
Intramolecular Lactonization: The carboxylic acid group undergoes a regioselective intramolecular lactonization reaction, producing oxaza analogues of bicyclo[3.3.1]nonane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminobicyclo[4.1.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids or amides.
Aplicaciones Científicas De Investigación
6-Aminobicyclo[4.1.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic structure but differ in functional groups.
Pyridine Derivatives: These compounds are precursors in the synthesis of 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid and have similar chemical properties.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both an amino group and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
6-aminobicyclo[4.1.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-9-4-2-1-3-8(5-9,6-9)7(11)12/h1-6,10H2,(H,11,12) |
Clave InChI |
WMYADXUGVVVSDO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC(C1)(C2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
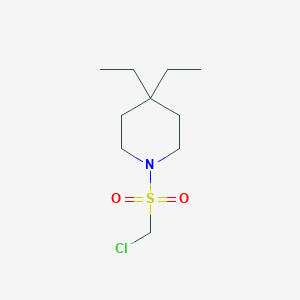
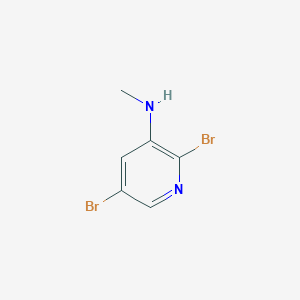
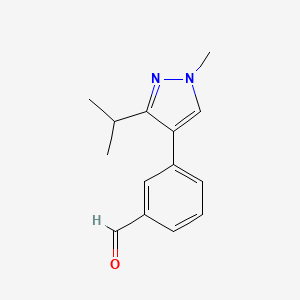
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)

![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
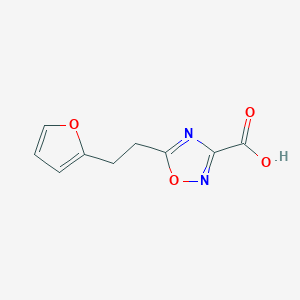
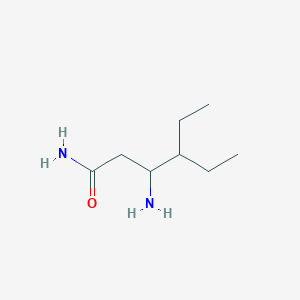
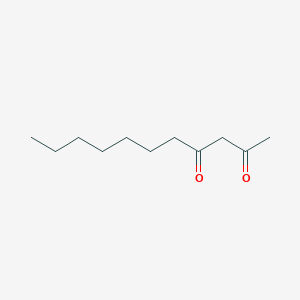
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
![tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
